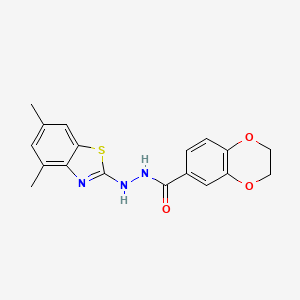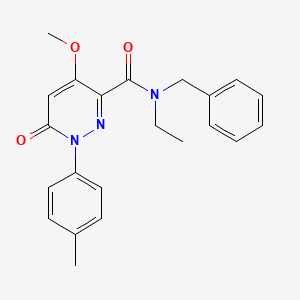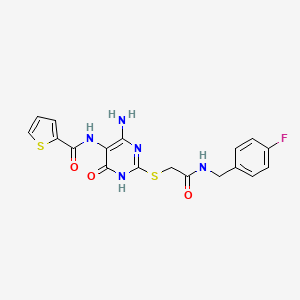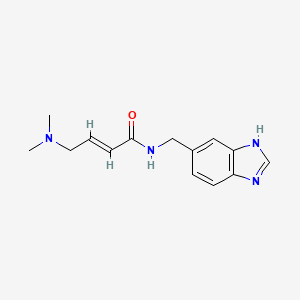![molecular formula C20H18FN3O3 B2536860 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-52-2](/img/structure/B2536860.png)
2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through a three-step substitution reaction .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 367.38. Further physical and chemical properties are not available in the retrieved sources.科学的研究の応用
GABAA/Benzodiazepine Receptor Interaction
Compounds similar to 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, such as imidazo[1,5-a]quinoxaline amides and carbamates, have been studied for their high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, contributing to their potential as therapeutic agents targeting GABAergic neurotransmission (Tenbrink et al., 1994).
Synthetic Methodologies
Research into the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines, closely related to the structure of interest, demonstrates advancements in the diversification of these compounds for pharmaceutical research and organic synthesis. This methodology allows for the introduction of various functional groups, increasing the utility of quinoxaline derivatives in drug development (Le et al., 2021).
Ligand Design for Asymmetric Catalysis
Quinoxaline derivatives have been utilized in the design of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, underscoring their role in synthesizing chiral pharmaceutical ingredients. This highlights the compound's contribution to the field of asymmetric catalysis and the synthesis of bioactive molecules (Imamoto et al., 2012).
Fluorophore Development
Quinoxaline derivatives have been identified as efficient fluorophores, vital for biochemistry and medicine, especially in studying biological systems and DNA fluorophores. Their development is crucial for creating more sensitive and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Activity
Novel fluoroquinolone antibacterial agents containing pyrrolidine derivatives, which are structurally related to this compound, have shown potent antimicrobial activity against both Gram-negative and Gram-positive organisms. This research contributes to the development of new antibiotics, highlighting the compound's significance in addressing antimicrobial resistance (Hong et al., 1997).
将来の方向性
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-18-7-6-13(10-15(18)21)20(25)24-9-8-14(12-24)27-19-11-22-16-4-2-3-5-17(16)23-19/h2-7,10-11,14H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYVKHCHDALQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)


![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)



![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)